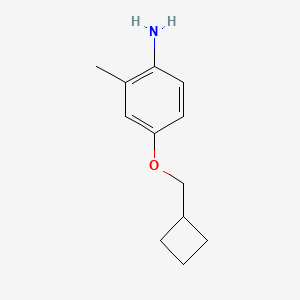
4-(Cyclobutylmethoxy)-2-methylaniline
Overview
Description
4-(Cyclobutylmethoxy)-2-methylaniline is a chemical compound with the CAS Number: 1236764-07-0 . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for 4-(Cyclobutylmethoxy)-2-methylaniline is 1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-(Cyclobutylmethoxy)-2-methylaniline is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and specific gravity are not provided in the search results .Scientific Research Applications
Synthetic Chemistry and Compound Development
Synthetic Pathways and Compound Impurities :
- Gazvoda et al. (2018) discussed the synthesis of related compounds, focusing on challenges and intricacies in the synthetic pathways. Specifically, they reported a six-step synthetic route from 4-chloro-2-methylaniline to 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, a key impurity of the reverse transcriptase inhibitor efavirenz, an important anti-HIV/AIDS drug (Gazvoda et al., 2018).
Characterization and Analytical Studies :
- Arjunan & Mohan (2008) performed Fourier transform infrared (FTIR) and FT-Raman spectral analysis on similar aniline compounds, providing insights into vibrational assignments and fundamental modes. Their study offers a comparative analysis with theoretical calculations, enhancing the understanding of molecular structures (Arjunan & Mohan, 2008).
Catalysis and Reaction Mechanisms :
- Yadav & Yadav (2017) reported a metal-free organophotoredox catalysis method using N-hydroxyphthalimide for cyclization between N-methylanilines and maleimides. This protocol involves C(sp3) H activation of N-methylanilines, highlighting an efficient preparation method for tricyclic heterocycles (Yadav & Yadav, 2017).
Novel Compound Synthesis and Properties :
- Zayed, El-desawy, & Eladly (2019) synthesized novel N-maleanilinic acid derivatives with a focus on correlating structures using experimental techniques and theoretical calculations. Their research emphasizes the efficacy of these derivatives against various carcinoma cells, showcasing potential therapeutic applications (Zayed, El-desawy, & Eladly, 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
properties
IUPAC Name |
4-(cyclobutylmethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNGYBCRDTGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)
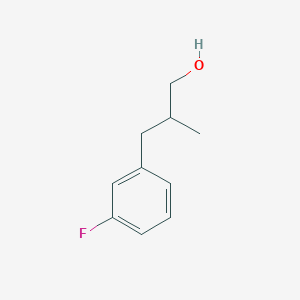

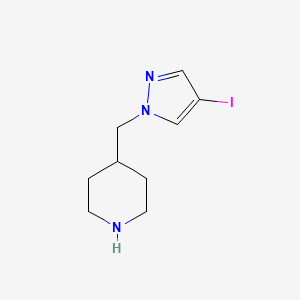
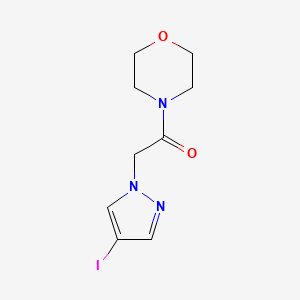
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
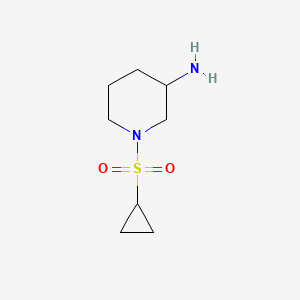

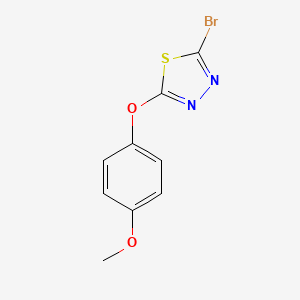
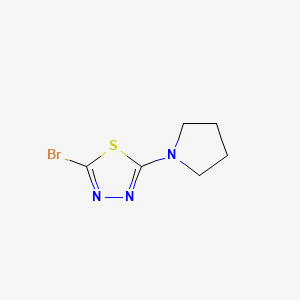


amine](/img/structure/B1400020.png)